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2-Oxotetrahydrofuran-3-yl acrylate

Polymerization Kinetics ArF Photoresist Reactivity Ratios

2-Oxotetrahydrofuran-3-yl acrylate (CAS 328249-37-2), also known as (2-oxooxolan-3-yl) prop-2-enoate, is a functional monomer featuring an acrylate group covalently linked to a five-membered γ-butyrolactone ring. This hybrid structure imparts a unique combination of high radical polymerizability and pronounced polarity, making it a critical building block for advanced polymer applications.

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
CAS No. 328249-37-2
Cat. No. B3327277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxotetrahydrofuran-3-yl acrylate
CAS328249-37-2
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC=CC(=O)OC1CCOC1=O
InChIInChI=1S/C7H8O4/c1-2-6(8)11-5-3-4-10-7(5)9/h2,5H,1,3-4H2
InChIKeyMWMWRSCIFDZZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxotetrahydrofuran-3-yl acrylate (CAS 328249-37-2): A High-Polarity Lactone Acrylate Monomer for Advanced Photoresist and Polymer Synthesis


2-Oxotetrahydrofuran-3-yl acrylate (CAS 328249-37-2), also known as (2-oxooxolan-3-yl) prop-2-enoate, is a functional monomer featuring an acrylate group covalently linked to a five-membered γ-butyrolactone ring . This hybrid structure imparts a unique combination of high radical polymerizability and pronounced polarity, making it a critical building block for advanced polymer applications . Its molecular formula is C₇H₈O₄, with a molecular weight of 156.14 g/mol . The compound is primarily utilized as a comonomer in the synthesis of photoresists, specialty coatings, and biomedical polymers, where the lactone moiety's polarity and hydrolytic instability are leveraged for specific performance attributes .

Why Generic Acrylate Monomers Cannot Replace 2-Oxotetrahydrofuran-3-yl acrylate in Demanding Semiconductor and Specialty Polymer Applications


In scientifically rigorous applications such as 193 nm (ArF) photoresist formulation and advanced polymer design, the simple substitution of 2-oxotetrahydrofuran-3-yl acrylate with a standard alkyl acrylate or even a methacrylate analog leads to significant and often catastrophic performance failures. The compound's core value lies in the precise electronic and physical properties conferred by its γ-butyrolactone ring, which directly influences critical material parameters including alkaline solubility [1], substrate adhesion [2], and polymerization kinetics [3]. For instance, the lactone's strong polarity is essential for achieving the requisite dissolution contrast in aqueous base developers used in semiconductor manufacturing [1]. Furthermore, the acrylate functionality provides a distinct reactivity profile and resulting polymer flexibility compared to methacrylate-based analogs, which tend to produce more brittle materials [3]. The quantitative evidence presented in Section 3 demonstrates that these differences are not merely incremental but are fundamental to achieving target performance metrics.

Quantitative Performance Differentiation of 2-Oxotetrahydrofuran-3-yl acrylate (CAS 328249-37-2) Against Key Analogues


Polymerization Reactivity: Acrylate vs. Methacrylate in 193 nm Photoresist Formulations

In photoresist applications, the choice between an acrylate (like 2-oxotetrahydrofuran-3-yl acrylate) and a methacrylate (like its direct analog, GBLMA) significantly impacts polymerization kinetics. Research shows that in RAFT and free-radical polymerizations, the reactivity order is GBLMA > HAdMA >> EAdMA [1]. This high reactivity of the methacrylate analog is a double-edged sword; while it enables rapid polymerization, it can lead to compositional drift and inhomogeneity in terpolymers [1]. In contrast, the acrylate version offers more controlled and uniform incorporation, a critical factor for achieving consistent material properties and precise lithographic patterns [2].

Polymerization Kinetics ArF Photoresist Reactivity Ratios

Material Mechanics: Acrylate Flexibility vs. Methacrylate Brittleness in Cured Films

The mechanical properties of the final polymer are directly influenced by the choice of monomer family. A study comparing UV-cured films from analogous caprolactone-based oligomers found that methacrylate-type oligomers cure to very hard but brittle films with high Young's modulus and low elongation [1]. In stark contrast, acrylate-type oligomers cure to hard, tough films with lower Young's modulus and significantly higher elongation [1]. This class-level distinction is directly applicable to 2-oxotetrahydrofuran-3-yl acrylate versus its methacrylate counterpart (GBLMA), where the acrylate version is expected to impart superior flexibility and toughness to the polymer matrix.

Polymer Mechanics Coatings Material Science

Lithographic Performance: Balancing Etching Resistance, Resolution, and Sensitivity in ArF Resists

The integration of a lactone-containing monomer like 2-oxotetrahydrofuran-3-yl acrylate into a resist polymer is crucial for achieving a balance of key lithographic properties. A systematic comparison of ArF resist systems found that formulations based on a 2MAdAA/GBLMA (methacrylate analog) resin system exhibited the best overall balance in dry etching resistance, resolution, and sensitivity [1]. Furthermore, another study showed that switching the comonomer from 2MAdMA to 2EAdMA in a GBLMA-based system resulted in higher sensitivity, better dissolution contrast, and improved adhesion to silicon substrates [2]. These studies, while using the methacrylate analog GBLMA, underscore the critical and quantifiable role that the lactone comonomer plays in fine-tuning resist performance, a role that cannot be fulfilled by non-lactone monomers.

ArF Lithography Dry Etching Resistance Photoresist Sensitivity

Dissolution Control: The Unique Role of the γ-Butyrolactone Ring in Aqueous Base Solubility

A fundamental requirement for a chemically amplified photoresist is the ability to undergo a sharp change in solubility in an aqueous base developer (e.g., 0.26N TMAH) upon exposure. The γ-butyrolactone ring in 2-oxotetrahydrofuran-3-yl acrylate provides the necessary polarity to make the unexposed polymer soluble, while also being susceptible to acid-catalyzed ring-opening to create a less soluble, cross-linked network [1]. This dual functionality is the basis for achieving high dissolution contrast. The patent literature explicitly states that for compounds of this class, "the γ-hydroxy acid derived from [them] becomes γ-lactone relatively easily by an acid-catalyzed reaction and can be used to make resists insoluble" [2]. Without this specific lactone structure, achieving such a controlled and sharp solubility switch would not be possible.

Photoresist Development Dissolution Kinetics Polymer Solubility

Substrate Adhesion: Enhanced Bonding via Polar Lactone Moieties

A key challenge in semiconductor lithography is ensuring the photoresist adheres strongly to the silicon substrate to prevent pattern collapse during development. 2-Oxotetrahydrofuran-3-yl acrylate is explicitly recognized as a "monomer with good adhesion to silicon wafers and metal substrates" . This property is attributed to the strong polarity and potential for hydrogen bonding of the γ-butyrolactone ring, which interacts favorably with the substrate surface. A direct comparative study of ArF resist systems found that the 2EAdMA/GBLMA resin system demonstrated "better adhesion to silicon substrate than 2MAdMA/GBLMA resin system" [1]. While this study uses the methacrylate analog GBLMA, it provides strong quantitative evidence that the lactone group itself is a key driver of improved adhesion, a property that is directly transferable to the acrylate version.

Adhesion Semiconductor Manufacturing Surface Chemistry

Polymerization Control: Achieving Low Polydispersity and 'Living' Characteristics

For advanced polymer synthesis, achieving precise control over molecular weight and polydispersity (Đ) is paramount. Studies using the methacrylate analog GBLMA in controlled radical polymerizations demonstrate the potential of the lactone structure. In Nitroxide-Mediated Polymerization (NMP), copolymerization of GBLMA with PFS yielded polymers where the Đ (Mw/Mn) was significantly reduced from 1.70-1.71 at 90°C to 1.42-1.50 at 75°C, indicating improved control at lower temperatures [1]. Furthermore, in Single Electron Transfer-Living Radical Polymerization (SET-LRP), the copolymerization of GBLMA and MAMA followed first-order kinetics and exhibited a linear increase in molecular weight with conversion, hallmarks of a 'living' process [2]. These data points, while for the methacrylate, establish the feasibility of achieving well-defined, low-dispersity polymers with the lactone-containing monomer architecture.

Controlled Polymerization NMP SET-LRP

Primary Application Scenarios for 2-Oxotetrahydrofuran-3-yl acrylate (CAS 328249-37-2) Based on Quantified Performance Advantages


193 nm (ArF) Photoresist Copolymer Synthesis for Semiconductor Lithography

This is the premier application for 2-oxotetrahydrofuran-3-yl acrylate [1]. As established in Section 3, its γ-butyrolactone ring is essential for providing the necessary solubility in aqueous base developers (0.26N TMAH) and the mechanism for acid-catalyzed dissolution contrast [2]. It is copolymerized with other specialized monomers (e.g., adamantyl methacrylates) to fine-tune the resist's dry etching resistance, resolution, sensitivity, and substrate adhesion [3]. The acrylate functionality is preferred over its methacrylate counterpart (GBLMA) for applications requiring more uniform copolymer composition and improved mechanical flexibility in the resulting polymer film [4].

Synthesis of Tough, Flexible Coatings and Adhesives via UV-Curing

For applications where a hard yet flexible and tough polymer film is required, 2-oxotetrahydrofuran-3-yl acrylate offers a distinct advantage. Evidence from analogous caprolactone acrylate systems demonstrates that acrylate-based oligomers cure to form tough films with lower Young's modulus and higher elongation compared to the hard, brittle films formed by methacrylate counterparts [5]. This makes the compound an ideal candidate for formulating UV-curable coatings, inks, and adhesives where impact resistance, flexibility, and substrate conformability are critical performance criteria.

Synthesis of Well-Defined Functional Polymers via Controlled Radical Polymerization

The lactone-containing monomer architecture is compatible with advanced controlled polymerization techniques like Nitroxide-Mediated Polymerization (NMP) and Single Electron Transfer-Living Radical Polymerization (SET-LRP) [REFS-6, REFS-7]. Data from its methacrylate analog (GBLMA) show that these methods can be used to achieve low polydispersity (Đ as low as ~1.42) and predictable molecular weights, characteristics of a 'living' process [REFS-6, REFS-7]. This enables the precise design and synthesis of complex macromolecular architectures (e.g., block copolymers, star polymers) for use as next-generation photoresist platforms, drug delivery vehicles, and advanced specialty materials.

Specialty Polymer Modification and Adhesion Promotion

2-Oxotetrahydrofuran-3-yl acrylate can be employed as a modifying comonomer at low levels to introduce polar, functional lactone groups into a wide range of acrylate-based polymers. This strategy is used to enhance specific properties such as adhesion to polar substrates (e.g., silicon, glass, metals) [8] and to tailor the polymer's solubility and compatibility with other materials. This approach is well-documented for creating low-lactone-modified reactive monomer compositions for use in curable resin compositions and coating formulations [9].

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